2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-18-8-7-11-20(14-18)25-24(27)17-28-23-16-26(15-19-9-3-2-4-10-19)22-13-6-5-12-21(22)23/h2-14,16H,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVJENJBOCEWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1, )
- Structural Differences : Lacks the benzyl group and thioether linkage present in the target compound.
- Activity : Demonstrated α-amylase inhibitory activity (IC₅₀ = 12.3 µM) and antioxidant capacity (DPPH scavenging: 68% at 100 µM) .
Triazinoindole-Based Thioacetamides (Compounds 23–27, )
- Structural Differences: Feature a triazino[5,6-b]indole core instead of a simple indole. Substituents include bromine, phenoxy, and cyanomethyl groups.
- Key Insight: The triazinoindole core introduces additional hydrogen-bonding sites, which may alter target selectivity compared to the simpler indole scaffold in the target compound.
Adamantane-Substituted Indole Acetamides (Compounds 5a–y, )
- Structural Differences : Incorporate a bulky adamantane group at the indole’s 2-position and a 2-oxoacetamide moiety.
- Activity : Designed for antiviral or anticancer applications, though explicit data are unavailable .
- Key Insight : The adamantane group significantly increases steric bulk, which could hinder binding to flat enzymatic pockets compared to the target compound’s benzyl group.
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (–8)
- Structural Differences : Contains a chiral phenylethyl group instead of m-tolyl.
- Crystallography : Orthorhombic crystal system (P2₁2₁2₁) with hydrogen-bonded dimers stabilizing the structure .
- Key Insight : Chirality in the phenylethyl group may influence enantioselective interactions, whereas the m-tolyl group in the target compound offers a planar, electron-rich aromatic system.
Lipophilicity and Solubility
Biological Activity
2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, identified by its CAS number 681273-57-4, is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(1-benzylindol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide |
| Molecular Formula | C24H22N2OS |
| Molecular Weight | 398.50 g/mol |
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the Indole Core : Using methods such as Fischer indole synthesis or Bartoli indole synthesis.
- Thioether Formation : Reacting the indole derivative with a thiol compound.
- Acetamide Formation : Reaction with an acylating agent to introduce the acetamide group.
Anticancer Properties
Recent studies have explored the anticancer potential of various indole derivatives, including this compound. The compound's mechanism of action may involve interaction with specific molecular targets, leading to apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 4.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 49.85 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 7.01 | Microtubule disassembly |
These findings suggest that the compound may exhibit significant cytotoxic effects against various cancer cell lines, potentially positioning it as a candidate for further drug development .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Interaction with enzymes involved in cell proliferation and survival.
- Receptor Modulation : Binding to specific receptors that regulate cellular pathways linked to cancer and inflammation.
Further mechanistic studies are required to elucidate the exact pathways affected by this compound .
Case Studies and Research Findings
Several case studies highlight the potential therapeutic applications of indole derivatives:
- Indole Derivatives in Cancer Therapy : A study demonstrated that indole-based compounds could inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle progression, thus providing a rationale for their use in cancer treatment .
- Inflammatory Response Modulation : Indole compounds have been shown to modulate inflammatory responses through inhibition of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide?
- Methodological Answer : A key synthetic approach involves phase-transfer catalysis (PTC) for cycloalkylation steps. For example, benzyl-indole intermediates can be synthesized by reacting N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide under PTC conditions, followed by thioether formation and acetylation . Purification typically employs column chromatography, and intermediates are validated via NMR and mass spectrometry.
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the thioether (C-S stretch, ~600–700 cm⁻¹) and acetamide (N-H bend, ~1550 cm⁻¹). Nuclear magnetic resonance (NMR) resolves regiochemistry: indole protons (δ 7.0–7.5 ppm), benzyl protons (δ 4.5–5.0 ppm), and m-tolyl methyl (δ 2.3 ppm). Theoretical calculations (e.g., DFT) validate experimental spectra by optimizing molecular geometry and simulating vibrational modes .
Advanced Research Questions
Q. How can researchers optimize the inhibitory activity of this compound against target enzymes like Schistosoma mansoni cysteine proteases?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For instance, modifying the thioacetamide linker or benzyl/indole substituents can enhance binding to SmCD1 (IC50 ~102.5 µM observed in related analogs) . High-throughput screening (HTS) combined with molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with catalytic residues). Dose-response assays (0–200 µM range) and Lineweaver-Burk plots determine inhibition mechanisms (competitive/non-competitive).
Q. How can contradictions in spectroscopic data (e.g., unexpected shifts in NMR) be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, indole NH protons may exhibit variable δ values due to hydrogen bonding. To resolve this:
- Compare experimental NMR with computed chemical shifts (GIAO method).
- Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects.
- Perform variable-temperature NMR to detect conformational exchange .
Q. What role does X-ray crystallography play in elucidating the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines absolute configuration and non-planar features. For example, cyclobutyl or benzyl groups may induce torsional angles (e.g., 25.9° dihedral in related structures) . Data collection (MoKα radiation, λ = 0.71073 Å) and refinement (SHELXL) yield R-factor <0.07. Hydrogen-bonding networks (e.g., N–H⋯O) stabilize crystal packing, which informs solubility and polymorphism studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
